PNU 142586 Sodium Salt

Pharmacokinetics Renal Impairment Toxicology

Substituting PNU 142586 with linezolid or other metabolites in analytical workflows introduces quantification errors and undermines toxicity mechanism studies. As the major urinary metabolite (~40% dose) with 2.8-fold accumulation in renal impairment, authentic PNU 142586 Sodium Salt is essential. • Validated reference standard for LC-MS/MS assay development & therapeutic drug monitoring (TDM) strategies. • Only confirmed dual TOP2A/TOP2B inhibitor directly implicated in linezolid-induced myelosuppression. • Supports PBPK modeling (CL: 13.54 L/h) & transporter assays (OAT1/3, MRP2). Full Certificate of Analysis provided. Custom pack sizes available upon request.

Molecular Formula C₁₆H₁₉FN₃NaO₆
Molecular Weight 391.33
Cat. No. B1158030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePNU 142586 Sodium Salt
SynonymsN-[4-[(5S)-5-[(Acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-N-(2-hydroxyethyl)glycine Sodium Salt
Molecular FormulaC₁₆H₁₉FN₃NaO₆
Molecular Weight391.33
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PNU 142586 Sodium Salt: Defining the Core Metabolite for Linezolid Pharmacokinetic and Toxicological Research


PNU 142586 Sodium Salt (CAS: 368891-70-7) is the sodium salt form of the major, pharmacologically inactive, carboxylic acid metabolite of the oxazolidinone antibiotic linezolid [1]. This compound is generated via non-enzymatic chemical oxidation of the morpholine ring of linezolid, a process identified as the rate-limiting step in the systemic clearance of the parent drug [2]. Consequently, PNU 142586 serves as a critical analytical reference standard and a functional probe for investigating the mechanisms underlying linezolid-induced toxicities, particularly myelosuppression [3].

Why Alternative Metabolites or Parent Drug Standards Cannot Substitute for PNU 142586 Sodium Salt in Key Assays


Substituting PNU 142586 with the parent drug linezolid or its co-metabolite PNU-142300 for analytical or mechanistic studies introduces significant experimental error and data misinterpretation. While linezolid is the primary circulating antibacterial agent, PNU-142586 is the predominant inactive metabolite excreted in urine, accounting for approximately 40% of the administered dose [1]. Its formation is the rate-limiting step in linezolid clearance, and its accumulation in renal impairment is distinct and more pronounced than that of the parent drug (2.8-fold vs. 1.6-fold increase) [2]. Critically, only PNU-142586 has been identified as a potent dual inhibitor of human DNA topoisomerase IIα and IIβ, a mechanism directly implicated in linezolid-induced myelosuppression [3]. Using the wrong analytical standard or probe thus fails to accurately quantify systemic exposure, model pharmacokinetic-pharmacodynamic relationships, or investigate the specific molecular basis of dose-limiting toxicities, thereby undermining the validity and translational value of the research.

Quantitative Differentiation of PNU 142586 Sodium Salt: A Head-to-Head Evidence Guide


Differential Accumulation in Renal Impairment: PNU-142586 vs. Parent Drug Linezolid

In patients with renal impairment, the median serum concentration of PNU-142586 is disproportionately elevated compared to the parent drug, linezolid, indicating a higher risk of metabolite accumulation. This differential accumulation is a key factor in the heightened myelosuppression risk observed in this patient population [1].

Pharmacokinetics Renal Impairment Toxicology

Comparative Plasma Exposure: PNU-142586 vs. PNU-142300 (Co-Metabolite)

In a human mass balance study, the systemic exposure (AUC) of PNU-142586 was significantly higher than that of the co-metabolite PNU-142300, establishing it as the predominant circulating metabolite after multiple dosing [1].

Pharmacokinetics Drug Metabolism Bioanalysis

Population Clearance Kinetics: PNU-142586 Exhibits Significantly Higher Clearance than Parent Drug and Co-Metabolite

Population pharmacokinetic modeling reveals that the total clearance (CL) of PNU-142586 is substantially greater than that of linezolid and PNU-142300, and all are dependent on creatinine clearance (CLcr). This distinct clearance profile governs its unique accumulation pattern in patients with declining renal function [1].

Population Pharmacokinetics Renal Clearance Modeling & Simulation

Unique Target Engagement: PNU-142586 as a Dual Topoisomerase II Inhibitor, a Property Not Shared by Parent Drug

PNU-142586 is a potent inhibitor of human DNA topoisomerase IIα (TOP2A) and IIβ (TOP2B), a biochemical activity not exhibited by the parent drug, linezolid, or the co-metabolite PNU-142300. This specific off-target activity provides a direct molecular mechanism for linezolid-associated myelosuppression [1].

Mechanistic Toxicology Topoisomerase Inhibition Myelosuppression

High-Value Research and Analytical Applications for PNU 142586 Sodium Salt


LC-MS/MS Bioanalytical Method Development and Therapeutic Drug Monitoring (TDM)

Procure PNU 142586 Sodium Salt as a primary reference standard to develop and validate sensitive, specific LC-MS/MS assays for the simultaneous quantification of linezolid and its metabolites in human plasma or serum [1]. This is critical for implementing TDM strategies aimed at mitigating the risk of myelosuppression, especially in patients with renal impairment where PNU-142586 accumulates 2.8-fold [2].

Mechanistic Investigation of Linezolid-Induced Myelosuppression and Mitochondrial Toxicity

Use PNU 142586 Sodium Salt as a critical probe in in vitro cellular models (e.g., hematopoietic stem cells, bone marrow stromal cells) to study its role as a dual inhibitor of DNA topoisomerase IIα/β [3]. This application enables the dissection of parent-drug antibacterial activity from metabolite-driven toxicity, a distinction essential for developing safer next-generation oxazolidinones.

Population Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation

Incorporate quantitative data for PNU-142586, including its distinct clearance rate of 13.54 L/h [4], into in silico models to simulate systemic exposure and accumulation under various pathophysiological conditions (e.g., varying degrees of renal or hepatic impairment [5]). This supports dose optimization studies and regulatory submissions for linezolid and related drug candidates.

In Vitro Drug-Drug Interaction (DDI) and Transporter Studies

Deploy PNU 142586 as a substrate in cellular uptake and efflux assays using transporter-overexpressing cell lines (e.g., OAT1, OAT3, MRP2) to characterize the specific renal and hepatic transport mechanisms governing its disposition and elimination [5]. Such studies are essential for predicting potential DDIs and fully elucidating the ADME profile of linezolid.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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